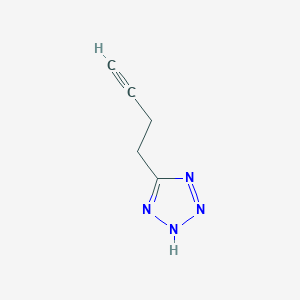
5-But-3-ynyl-1h-tetrazole
Overview
Description
5-But-3-ynyl-1h-tetrazole is a chemical compound that belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse applications in medicinal chemistry, material science, and as intermediates in organic synthesis. The unique structure of this compound, with a but-3-ynyl group attached to the tetrazole ring, makes it an interesting compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-But-3-ynyl-1h-tetrazole can be achieved through several methods. One common approach involves the reaction of but-3-ynyl bromide with sodium azide in the presence of a copper catalyst. The reaction typically takes place in an organic solvent such as dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or chromatography.
Another method involves the use of a one-pot multi-component reaction, where but-3-ynyl aldehyde, sodium azide, and an amine are reacted together in the presence of a catalyst such as zinc bromide. This method offers the advantage of high yields and straightforward reaction conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using the aforementioned synthetic routes. The use of continuous flow reactors has also been explored to improve efficiency and scalability. The choice of catalyst and reaction conditions can be optimized to achieve high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
5-But-3-ynyl-1h-tetrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted tetrazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or ether.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like DMF or dimethyl sulfoxide (DMSO) under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include various substituted tetrazole derivatives, oxidized or reduced forms of the original compound, and other functionalized tetrazoles depending on the specific reagents and conditions used.
Scientific Research Applications
5-But-3-ynyl-1h-tetrazole has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the construction of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The compound’s ability to interact with biological targets makes it a valuable tool in drug discovery and development.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as a bioisosteric replacement for carboxylic acids in drug molecules.
Mechanism of Action
The mechanism of action of 5-But-3-ynyl-1h-tetrazole involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to enzymes and receptors in a similar manner. This interaction can lead to the inhibition or activation of various biological pathways, depending on the specific target. For example, tetrazole derivatives have been shown to inhibit enzymes such as cytochrome P450, which plays a crucial role in drug metabolism .
Comparison with Similar Compounds
Similar Compounds
5-But-3-ynyl-1h-tetrazole: Unique due to the presence of the but-3-ynyl group, which imparts distinct chemical and biological properties.
1H-Tetrazole: The parent compound, lacking any substituents, used as a basic building block in organic synthesis.
5-Substituted Tetrazoles: Includes compounds with various substituents at the 5-position, such as phenyl, methyl, or ethyl groups, each exhibiting different reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions due to the presence of the but-3-ynyl groupAdditionally, its potential biological activities and ability to mimic carboxylic acids make it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
5-but-3-ynyl-2H-tetrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4/c1-2-3-4-5-6-8-9-7-5/h1H,3-4H2,(H,6,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVHXPCGYCQQSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC1=NNN=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Cyclopropyl-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3390119.png)
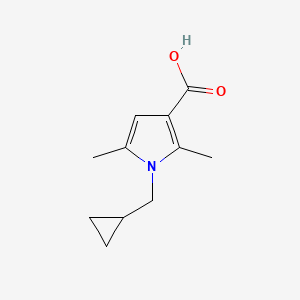

![2-Chloro-4-[3-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B3390131.png)
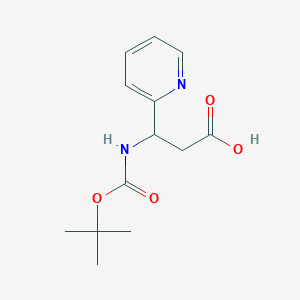
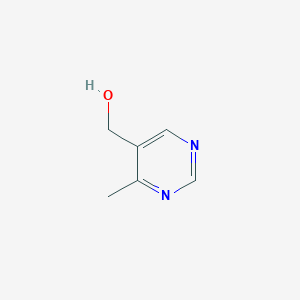

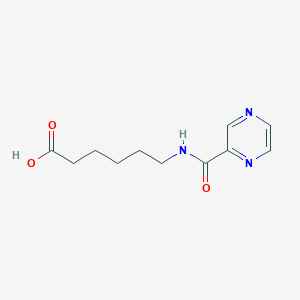
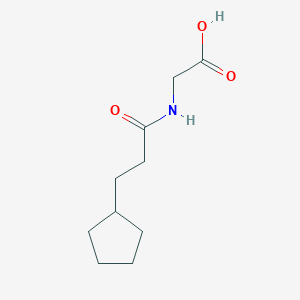
![3-Cyclopropyl-6-(2-fluorophenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3390198.png)
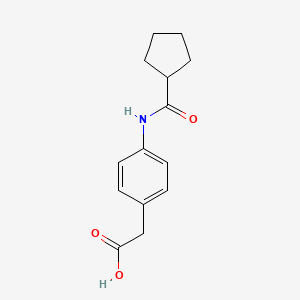
![2-[4-(3,3-Dimethylbutanamido)phenyl]acetic acid](/img/structure/B3390214.png)
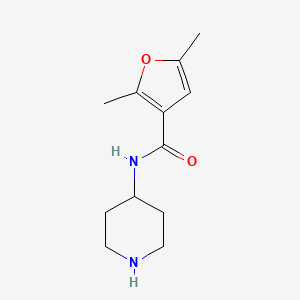
![3-Cyclopropyl-6-(pyridin-3-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3390227.png)
